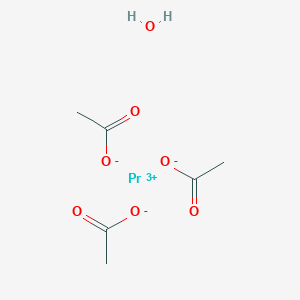

Acetic acid, praseodymium (+3) salt, hydrate

CAS No.:

Cat. No.: VC13338739

Molecular Formula: C6H11O7Pr

Molecular Weight: 336.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11O7Pr |

|---|---|

| Molecular Weight | 336.05 g/mol |

| IUPAC Name | praseodymium(3+);triacetate;hydrate |

| Standard InChI | InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |

| Standard InChI Key | ANWSYTIFEMEAJL-UHFFFAOYSA-K |

| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] |

| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Praseodymium(III) acetate hydrate is represented by the general formula , where denotes variable hydration states. Key molecular parameters from experimental data include:

| Property | Value (Source) |

|---|---|

| Molecular formula | |

| Average molecular mass | 336.055 g/mol |

| Monoisotopic mass | 335.958130 Da |

| Hydration variability | (typical) |

The crystalline structure consists of praseodymium ions coordinated by six oxygen atoms from three bidentate acetate ligands and one water molecule, forming a monoclinic lattice .

Spectroscopic and Crystallographic Data

-

Infrared (IR) spectroscopy: Strong absorption bands at 1,550–1,450 cm (asymmetric COO stretch) and 1,420–1,350 cm (symmetric COO stretch) confirm acetate coordination .

-

X-ray diffraction (XRD): Peaks at 2θ = 15.3°, 17.8°, and 29.4° correspond to the (110), (020), and (220) planes, respectively, indicating a hydrated crystalline phase .

Synthesis and Purification

Industrial Synthesis Routes

The compound is typically synthesized via two primary methods:

-

Metathesis reaction: Praseodymium oxide () reacts with glacial acetic acid under reflux:

-

Direct precipitation: Mixing praseodymium nitrate () with sodium acetate in aqueous medium:

Purification Techniques

-

Recrystallization: Dissolving the crude product in deionized water followed by slow evaporation yields 99.9% purity crystals .

-

Soxhlet extraction: Removes organic impurities using ethanol as a solvent .

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) reveals three mass loss stages:

Solubility and Stability

-

Solubility: Freely soluble in water (12.7 g/100 mL at 25°C) and polar organic solvents (e.g., ethanol, DMF) .

-

pH stability: Stable in aqueous solutions at pH 4–8; hydrolyzes to in strongly alkaline conditions .

Industrial and Research Applications

Nanomaterial Synthesis

Praseodymium acetate hydrate is a precursor for:

-

Praseodymium-cobalt oxide nanorods: Hydrothermal treatment at 180°C for 12 hours yields nanostructures with catalytic activity in oxygen evolution reactions .

-

Thin-film deposition: Spin-coating solutions for photovoltaic layers in perovskite solar cells .

Catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume